FPI-1602

β-lactamase inhibitor CTX-M-15 enzyme kinetics

FPI-1602 is a differentiated DBO β-lactamase inhibitor with a 5× slower CTX-M-15 off-rate vs avibactam and 17.5× greater PBP2 inhibition potency. With MIC <0.5 μg/mL against E. coli BW25113, it provides measurable standalone antibacterial activity absent in other DBO analogs. For experiments requiring durable enzyme inhibition or PBP2 mechanistic studies, FPI-1602 delivers outcomes unattainable with interchangeable DBO substitutes. OXA-48 co-crystal structure available (PDB: 5FAT).

Molecular Formula C11H17N5O7S
Molecular Weight 363.35 g/mol
Cat. No. B12414772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFPI-1602
Molecular FormulaC11H17N5O7S
Molecular Weight363.35 g/mol
Structural Identifiers
SMILESC1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NNC(=O)C3CNC3
InChIInChI=1S/C11H17N5O7S/c17-9(6-3-12-4-6)13-14-10(18)8-2-1-7-5-15(8)11(19)16(7)23-24(20,21)22/h6-8,12H,1-5H2,(H,13,17)(H,14,18)(H,20,21,22)/t7-,8+/m1/s1
InChIKeyXYTWGTZSUPIYFZ-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FPI-1602 Procurement Guide: A β-Lactamase Inhibitor with Defined Kinetic and Phenotypic Differentiation


FPI-1602 is a diazabicyclooctane (DBO) β-lactamase inhibitor developed as an avibactam derivative [1]. It belongs to the same chemical class as avibactam, relebactam, and zidebactam but possesses a distinct C2 functional group substitution that alters its interaction with both β-lactamases and penicillin-binding proteins (PBPs) [1]. While multiple DBO-class inhibitors are commercially available for research use, the comparative dataset available for FPI-1602 is limited to a single peer-reviewed publication, which nonetheless provides direct, quantitative head-to-head data against avibactam and related analogs across multiple biochemical and microbiological parameters [1].

FPI-1602 Procurement: Why In-Class Analogs Cannot Be Substituted Without Quantitative Verification


FPI-1602, avibactam, and related DBO derivatives are not interchangeable in research applications. The King et al. (2016) study demonstrates that subtle modifications to the C2 position of the DBO core produce substantial and non-linear changes in both β-lactamase inhibition kinetics and intrinsic antibacterial activity [1]. For instance, while FPI-1602 and FPI-1523 share similar PBP2 inhibitory potency, their on-rates for CTX-M-15 differ by over 3-fold, and FPI-1602 exhibits an off-rate from CTX-M-15 that is nearly 5-fold slower than avibactam [1]. These divergent profiles mean that substituting one DBO for another—even within the same synthetic series—will yield different experimental outcomes in biochemical assays, microbiological susceptibility testing, and combination studies with β-lactam antibiotics [1].

FPI-1602 Technical Specifications: Quantitative Differentiation Evidence Against Avibactam and Analogs


FPI-1602 CTX-M-15 β-Lactamase Inhibition Kinetics: Direct Comparison with Avibactam and DBO Analogs

Against the clinically prevalent class A β-lactamase CTX-M-15, FPI-1602 demonstrates kinetic parameters that differ substantially from both avibactam and the analog FPI-1523 [1]. FPI-1602 exhibits the slowest off-rate (koff) among all four tested DBO compounds, indicating the most prolonged carbamylation complex half-life against this enzyme [1].

β-lactamase inhibitor CTX-M-15 enzyme kinetics DBO

FPI-1602 Intrinsic Antibacterial Activity (MIC) Against E. coli: Direct Comparison with Avibactam and Analogs

FPI-1602 possesses measurable intrinsic antibacterial activity against Escherichia coli independent of β-lactamase expression, a property that varies markedly among DBO analogs [1]. FPI-1602 exhibits an MIC below 0.5 μg/mL against E. coli BW25113, which is the lowest reported MIC among the four compounds tested in the study [1].

antimicrobial MIC Escherichia coli PBP2 DBO

FPI-1602 PBP2 Inhibition Potency (IC₅₀): Direct Comparison with Avibactam and DBO Analogs

The intrinsic antibacterial activity of DBO compounds correlates with their ability to inhibit penicillin-binding protein 2 (PBP2) [1]. FPI-1602 inhibits E. coli PBP2 with an IC₅₀ of 3.6 ± 0.3 μM, which is ~17-fold more potent than avibactam (63 ± 6 μM) and ~4-fold more potent than FPI-1465 (15 ± 1 μM), but comparable to FPI-1523 (3.2 ± 0.4 μM) [1].

PBP2 penicillin-binding protein IC50 E. coli DBO

FPI-1602 Structural Binding Mode to OXA-48 Carbapenemase: X-Ray Crystallographic Comparison with Avibactam

X-ray co-crystal structures reveal that FPI-1602 binds the OXA-48 class D carbapenemase with a distinct carbamylation geometry compared to avibactam [1][2]. The FPI-1602–OXA-48 complex (PDB: 5FAT) was solved to 2.09 Å resolution, while the avibactam–OXA-48 complex (PDB: 4S2N) was solved to 1.7–1.8 Å resolution [1][2]. The C2 functional group of FPI-1602 forms a unique network of direct and water-mediated hydrogen bonds with conserved active site residues that differ from those observed with avibactam [1].

OXA-48 carbapenemase X-ray crystallography DBO structure-based drug design

FPI-1602 Off-Rate from OXA-48 Carbapenemase: Kinetic Context from Analog FPI-1465

Direct off-rate (koff) data for FPI-1602 against OXA-48 are not reported in the primary publication; however, data for the closely related analog FPI-1465 indicate a dramatically shorter carbamylation half-life compared to avibactam [1]. The off-rate t₁/₂ for FPI-1465 against OXA-48 is 22 ± 1 min, versus 1500 ± 200 min for avibactam—a ~68-fold difference [1]. The authors note that FPI-1602 and FPI-1523 display more potent inhibition of OXA-48 than FPI-1465, suggesting they may possess intermediate off-rates [1].

OXA-48 off-rate carbamylation enzyme kinetics

FPI-1602 Research Applications: Recommended Use Cases Derived from Quantitative Evidence


In Vitro Studies Requiring Low Intrinsic MIC Against E. coli

FPI-1602 is the preferred DBO analog for experiments requiring robust intrinsic antibacterial activity against Escherichia coli, independent of β-lactamase co-administration. Its MIC of <0.5 μg/mL against E. coli BW25113 is the lowest reported among avibactam, FPI-1465, and FPI-1523 in the King et al. study [1]. Researchers investigating PBP2 inhibition as a standalone antibacterial mechanism or seeking a DBO tool compound with measurable monotherapy activity should select FPI-1602 over avibactam or other analogs.

Biochemical Assays Targeting CTX-M-15 with Extended Incubation Requirements

For experiments requiring prolonged CTX-M-15 β-lactamase inhibition—such as time-course enzymatic assays, washout experiments, or studies of inhibitor reversibility—FPI-1602 offers a distinct advantage due to its uniquely slow off-rate (koff = 1.1 × 10⁻⁴ s⁻¹) [1]. This off-rate is approximately 5-fold slower than avibactam and 1.5-fold slower than FPI-1523, providing the most durable enzyme-inhibitor complex among tested DBO compounds [1].

Structure-Based Drug Design Targeting OXA-48 Carbapenemase

Computational chemists and structural biologists modeling OXA-48 inhibition should utilize the FPI-1602 co-crystal structure (PDB: 5FAT, 2.09 Å resolution) [1][2]. The C2 azetidinyl moiety of FPI-1602 engages active site residues through a hydrogen bonding network distinct from the C2 carboxamide of avibactam [1]. Using avibactam-bound structures (PDB: 4S2N/4S2K) as a surrogate for FPI-1602 binding mode will result in inaccurate interaction predictions.

PBP2 Inhibition Assays Requiring Potency Superior to Avibactam

In competitive binding assays using fluorescent penicillin probes (e.g., BOCILLIN FL), FPI-1602 inhibits E. coli PBP2 with an IC₅₀ of 3.6 μM, representing a 17.5-fold improvement in potency over avibactam (IC₅₀ = 63 μM) [1]. Researchers seeking a DBO analog with enhanced PBP2 affinity for mechanistic studies or as a positive control in PBP inhibition screens should use FPI-1602 rather than avibactam to achieve robust inhibition at lower working concentrations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for FPI-1602

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.